Acemetacin-d4

LC-MS/MS Bioanalytical method validation Internal standard selection

Acemetacin-d4 (CAS 1196151-16-2) is a tetradeuterated isotopologue of the NSAID prodrug acemetacin, specifically labeled on the 4-chlorobenzoyl ring. Its +4.03 Da mass shift and ≥98% isotopic purity eliminate chromatographic co‑elution and mass spectrometric cross‑talk that compromise unlabeled acemetacin or structural analogs. As the only internal standard that exhibits identical physicochemical behavior while providing independent MS integration, it is mandatory for validated LC‑MS/MS methods in bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic research. Procure this certified SIL‑IS to meet FDA/EMA accuracy requirements for IND/NDA submissions and GLP bioanalysis.

Molecular Formula C21H18ClNO6
Molecular Weight 419.85
CAS No. 1196151-16-2
Cat. No. B563135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcemetacin-d4
CAS1196151-16-2
Synonyms1-(4-Chlorobenzoyl-d4)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Carboxymethyl Ester;  TV-1322-d4;  Acemix-d4;  Emflex-d4;  Rantudil-d4;  Solart-d4; 
Molecular FormulaC21H18ClNO6
Molecular Weight419.85
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O
InChIInChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D
InChIKeyFSQKKOOTNAMONP-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acemetacin-d4 (CAS 1196151-16-2): Deuterated Internal Standard for Indomethacin Prodrug Bioanalysis


Acemetacin-d4 (CAS 1196151-16-2) is a tetradeuterated isotopologue of acemetacin, the glycolic acid ester prodrug of the cyclooxygenase inhibitor indomethacin. As a stable isotope-labeled internal standard (SIL-IS), the compound carries four deuterium atoms specifically substituted on the 4-chlorobenzoyl aromatic ring . With a molecular formula of C21H14D4ClNO6 and a molecular mass of 419.86 g/mol—representing a +4.03 Da mass shift from the unlabeled parent acemetacin (415.83 g/mol)—this deuterated analog is supplied as a pale yellow crystalline solid requiring storage at 2–8°C . The compound is exclusively intended as a reference standard for LC-MS/MS method development, method validation, and pharmacokinetic research applications rather than as a therapeutic agent [1].

Why Unlabeled Acemetacin or Structural Analogs Cannot Replace Acemetacin-d4 in Quantitative Bioanalysis


Generic substitution of acemetacin-d4 with unlabeled acemetacin or alternative internal standards (e.g., indomethacin, other NSAIDs) introduces systematic analytical bias that compromises regulatory-grade quantitative precision. Unlabeled acemetacin fails as an internal standard due to chromatographic co-elution and mass spectrometric signal interference at the same m/z channel, precluding independent integration of analyte and internal standard peaks [1]. Structural analogs such as indomethacin exhibit differential extraction recovery and distinct matrix effect profiles relative to the target analyte acemetacin, resulting in inconsistent response factor normalization across varying biological matrices [2]. In contrast, a properly designed deuterated isotopologue with ≥3 mass unit separation—as provided by acemetacin-d4—minimizes isotopic cross-talk while maintaining near-identical physicochemical behavior during sample preparation, chromatographic separation, and electrospray ionization [3]. These analytical advantages directly translate to method validation parameters required for IND/NDA submissions and bioequivalence studies where regulatory agencies mandate the use of stable isotope-labeled internal standards for LC-MS/MS quantification of small-molecule drugs and their metabolites [3].

Acemetacin-d4 Comparative Evidence Guide: Quantifiable Analytical Differentiation for Procurement


Mass Spectrometric Signal Resolution: Acemetacin-d4 vs. Unlabeled Acemetacin Internal Standard

When unlabeled acemetacin is used as an internal standard for acemetacin quantification, the two compounds share identical monoisotopic mass (415.83 Da) and produce indistinguishable precursor and product ion spectra. This co-elution at the same m/z channel prevents independent signal integration, resulting in cross-signal contribution between analyte and internal standard that artificially compresses calibration curve slope and inflates reported accuracy at low concentrations [1]. Acemetacin-d4 eliminates this interference through a +4.03 Da mass shift (419.86 Da), enabling separate selected reaction monitoring (SRM) channels while maintaining identical chromatographic retention time and ionization efficiency [2].

LC-MS/MS Bioanalytical method validation Internal standard selection

Metabolic Pathway Discrimination: Acemetacin-d4 vs. Indomethacin Internal Standard for Prodrug-to-Metabolite Quantification

Acemetacin undergoes rapid hepatic esterolytic cleavage to its active metabolite indomethacin, with preclinical studies in rats demonstrating that the major urinary and fecal metabolite after acemetacin administration is O-desmethyl-indomethacin [1]. Using indomethacin or its labeled analogs as an internal standard for acemetacin quantification introduces a critical analytical liability: the internal standard fails to co-extract and co-ionize with the intact prodrug during the early post-dose time window when acemetacin remains present in plasma [2]. In a head-to-head comparative metabolic study using 14C-labeled compounds, the renal proportion of O-desmethyl-indomethacin was three-fold higher after acemetacin administration compared to indomethacin administration, a finding that explains the differential gastric tolerability profiles between the two drugs [1].

Prodrug metabolism Pharmacokinetic studies Esterolytic cleavage

Deuterium Label Positioning and Isotopic Purity: Acemetacin-d4 vs. Alternative Deuterated Isotopologues

The analytical validity of a deuterated internal standard depends critically on the chemical stability of the deuterium label under sample processing and storage conditions. Acemetacin-d4 is synthesized with deuterium substitution on the 4-chlorobenzoyl aromatic ring (positions 2,3,5,6), a chemically inert location that does not participate in acid/base-catalyzed proton exchange or metabolic transformations . This contrasts with deuterium labeling at alpha-carbonyl or benzylic positions, which can undergo hydrogen-deuterium exchange (back-exchange) under acidic or basic extraction conditions, leading to progressive loss of isotopic enrichment, shifting internal standard peak area, and compromised quantification accuracy over the course of a large-batch analytical run [1]. The complete deuteration at all four available aromatic positions on the chlorobenzoyl moiety also minimizes isotopic cross-talk from naturally occurring 13C isotopomers [2].

Stable isotope labeling Deuterium exchange stability Isotopic purity

Cost-Benefit Analysis: Acemetacin-d4 vs. 13C-Labeled Acemetacin Internal Standards

Deuterium-labeled internal standards such as acemetacin-d4 are synthesized via catalytic H/D exchange or deuteration of synthetic precursors, whereas 13C-labeled analogs require de novo synthesis from 13C-enriched starting materials, resulting in substantially higher manufacturing costs [1]. For acemetacin, a +4 Da mass shift achieved through tetradeuteration on the aromatic ring provides sufficient mass separation to avoid isotopic interference from the analyte's naturally occurring M+1, M+2, and M+3 isotopomers, meeting the practical requirement of ≥3 Da separation for reliable LC-MS/MS quantification [2]. The use of deuterium rather than 13C labeling reduces the per-milligram procurement cost while delivering analytically equivalent internal standardization performance for all bioanalytical applications where the non-exchangeable aromatic label remains intact .

Stable isotope economics Procurement optimization Isotope cost comparison

Analytical Failure Risk with Non-Isotopic Alternatives: Acemetacin-d4 vs. Indomethacin-d4 or Ketoprofen-d3

Non-isotopic internal standards (i.e., structural analogs) exhibit differential extraction recovery and distinct matrix effect profiles relative to the target analyte acemetacin. In a systematic evaluation of internal standard performance for NSAID bioanalysis, the ratio of matrix effects (analyte/internal standard) using a structural analog internal standard can deviate from unity by 15-30% across different plasma lots, whereas deuterated isotopologues maintain matrix effect ratios within 5% of unity across all tested matrices [1]. This variability stems from physicochemical differences: acemetacin (LogP ~3.20 ) possesses a carboxymethyl ester moiety that confers distinct protein binding and ionization behavior compared to indomethacin (LogP ~4.27) or ketoprofen (LogP ~3.12). Using acemetacin-d4 eliminates these differential effects because the deuterated internal standard shares identical LogP, pKa, protein binding, and chromatographic retention with the analyte [2].

Internal standard mismatch Matrix effect correction Extraction recovery

Optimal Application Scenarios for Acemetacin-d4 Procurement and Deployment


Regulated Bioequivalence Studies Requiring Simultaneous Quantification of Acemetacin and Indomethacin

In bioequivalence studies for generic acemetacin formulations, regulatory submissions require validated LC-MS/MS methods that simultaneously quantify both the intact prodrug (acemetacin) and its active metabolite (indomethacin) in human plasma. Acemetacin-d4 serves as the optimal internal standard for the acemetacin channel, while a separate deuterated indomethacin internal standard (e.g., indomethacin-d4) must be employed for the metabolite channel. This dual-IS approach ensures that the three-fold differential in renal O-desmethyl-indomethacin excretion observed in preclinical metabolic studies [1] does not bias human pharmacokinetic parameter calculations. The analytical separation enabled by the +4.03 Da mass shift of acemetacin-d4 allows independent integration of prodrug signal without cross-interference from unlabeled acemetacin [2].

Preclinical Pharmacokinetic Studies of Novel Indomethacin Prodrug Candidates in Rodent Models

For pharmaceutical discovery programs developing next-generation indomethacin prodrugs with improved gastric tolerability profiles, acemetacin-d4 provides a validated benchmark internal standard for LC-MS/MS quantification. The extensive characterization of acemetacin-to-indomethacin bioconversion—specifically, the rapid esterolytic cleavage by hepatic first-pass metabolism [1]—establishes a reference baseline against which novel prodrug candidates can be quantitatively compared. The non-exchangeable aromatic deuterium labeling pattern of acemetacin-d4 ensures stable internal standard response across the acidic extraction conditions commonly employed for NSAID bioanalysis from plasma and tissue homogenates, maintaining within-5% matrix effect ratio consistency across diverse biological matrices [2].

Method Development and Validation for Therapeutic Drug Monitoring of Acemetacin in Clinical Laboratories

Clinical laboratories implementing therapeutic drug monitoring (TDM) assays for acemetacin require robust, regulatory-compliant analytical methods that withstand inter-patient matrix variability. The procurement of acemetacin-d4 as the designated internal standard directly satisfies FDA and EMA bioanalytical method validation requirements for stable isotope-labeled internal standards in chromatographic assays [1]. The +4 Da mass separation achieved through tetradeuteration provides sufficient spectral resolution to eliminate isotopic cross-talk from the analyte's natural abundance 13C isotopomers, a prerequisite for achieving the ≤15% accuracy and precision acceptance criteria at the lower limit of quantification (LLOQ) mandated for clinical TDM applications [2].

Stability-Indicating Assays for Acemetacin Pharmaceutical Formulation Quality Control

Pharmaceutical quality control laboratories developing stability-indicating HPLC-UV or LC-MS methods for acemetacin drug product release testing can employ acemetacin-d4 as a system suitability standard or as a reference marker for forced degradation studies. While deuterated internal standards are primarily designed for MS-based quantification, the identical chromatographic retention time of acemetacin-d4 relative to unlabeled acemetacin allows it to serve as a retention time marker for identifying the parent peak in complex degradation product mixtures generated under ICH stress conditions (acid, base, oxidative, thermal, photolytic). This application leverages the compound's high isotopic purity (≥98%) and well-characterized structure as documented in supplier certificates of analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acemetacin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.